molecular formula C15H12N2O B563432 Carbamazepine-d2 (Major) CAS No. 1189902-21-3

Carbamazepine-d2 (Major)

Cat. No. B563432
CAS RN: 1189902-21-3
M. Wt: 238.286
InChI Key: FFGPTBGBLSHEPO-QDRJLNDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamazepine-d2 (Major) is a synthetic compound that is used in a variety of scientific research applications. It has been used as a reference material for the determination of the relative concentrations of carbamazepine and its active metabolites in biological samples. It is also used as a reference material for the quantitative determination of carbamazepine in pharmaceutical formulations. Carbamazepine-d2 is an important tool for the evaluation of drug metabolism and pharmacokinetics.

Mechanism of Action

Carbamazepine-d2 (Carbamazepine-d2 (Major)) is a synthetic compound that is metabolized in the body to form its active metabolite, carbamazepine-d2 (Minor). The active metabolite binds to voltage-gated sodium channels in the brain, resulting in an inhibition of the release of neurotransmitters. This inhibition of neurotransmitter release leads to a decrease in the symptoms of epilepsy.
Biochemical and Physiological Effects
The active metabolite of carbamazepine-d2 (Carbamazepine-d2 (Major)) binds to voltage-gated sodium channels in the brain. This binding results in an inhibition of the release of neurotransmitters, which leads to a decrease in the symptoms of epilepsy. In addition, carbamazepine-d2 (Carbamazepine-d2 (Major)) has been shown to inhibit the release of glutamate, an excitatory neurotransmitter. This inhibition of glutamate release results in a decrease in seizure activity.

Advantages and Limitations for Lab Experiments

Carbamazepine-d2 (Carbamazepine-d2 (Major)) has several advantages for use in laboratory experiments. It is a highly stable compound, with a long shelf life. It is also easily synthesized, and is relatively inexpensive. The main limitation of carbamazepine-d2 (Carbamazepine-d2 (Major)) is that it is not a selective inhibitor of sodium channels, and therefore may have off-target effects.

Future Directions

There are several potential future directions for the use of carbamazepine-d2 (Carbamazepine-d2 (Major)). One potential direction is the development of new analytical methods for the quantitative determination of carbamazepine in biological samples. Another potential direction is the use of carbamazepine-d2 (Carbamazepine-d2 (Major)) in animal models for the study of pharmacokinetics and pharmacodynamics. Additionally, carbamazepine-d2 (Carbamazepine-d2 (Major)) could be used in the development of new therapeutic agents for the treatment of epilepsy and other neurological disorders. Finally, carbamazepine-d2 (Carbamazepine-d2 (Major)) could be used in the development of new drugs for the treatment of other diseases, such as cancer.

Synthesis Methods

Carbamazepine-d2 (Carbamazepine-d2 (Major)) is synthesized by a process known as reductive amination. In this reaction, an amine group is added to a carbonyl group of a carbonyl compound. The carbonyl compound used in this reaction is carbamazepine, and the amine group is provided by the d2-amine. The reaction is catalyzed by a reducing agent such as sodium borohydride. The product of the reaction is carbamazepine-d2 (Carbamazepine-d2 (Major)).

Scientific Research Applications

Carbamazepine-d2 (Carbamazepine-d2 (Major)) is used as a reference material for the quantitative determination of carbamazepine in biological samples. It is also used as a reference material for the quantitative determination of carbamazepine in pharmaceutical formulations. Carbamazepine-d2 is also used to study the metabolism and pharmacokinetics of carbamazepine. It is used in the development of analytical methods for the determination of carbamazepine in biological samples. Carbamazepine-d2 is also used to study the pharmacokinetics and pharmacodynamics of carbamazepine in animal models.

properties

IUPAC Name

5,6-dideuteriobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPTBGBLSHEPO-QDRJLNDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701340028
Record name Carbamazepine-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701340028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189902-21-3
Record name Carbamazepine-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701340028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Does the form of Carbamazepine affect its potential to harm teeth?

A1: While this specific study [] doesn't directly compare different formulations of Carbamazepine, it highlights that the liquid oral suspension of Carbamazepine, often prescribed for children, exhibited potential for dental erosion. The study found alterations in bovine enamel structure after exposure to the liquid medication, suggesting a risk for human teeth as well. Further research comparing various formulations (e.g., tablets, extended-release capsules) is needed to fully understand if and how formulation impacts the risk of dental erosion.

Q2: What properties of liquid Carbamazepine contribute to its potential to damage tooth enamel?

A2: The research [] examined several physicochemical properties of liquid Carbamazepine that likely contribute to its erosive potential:

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